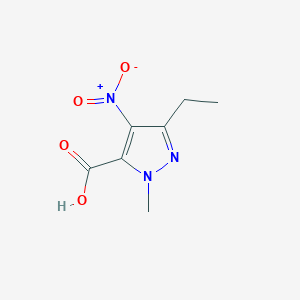

5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid

Description

Steric and Electronic Modifications

- Ethyl vs. Methyl Substituents : Compared to 5-methyl-4-nitro-2H-pyrazole-3-carboxylic acid, the ethyl group at position 5 enhances lipophilicity, potentially improving membrane permeability in biological systems.

- Nitro Group Positioning : Unlike 3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, the nitro group at position 4 in the target compound reduces basicity at N-1, further stabilizing the 2H tautomer.

- Carboxylic Acid Functionality : The presence of a carboxylic acid at position 3 enables salt formation or esterification, as seen in ethyl 5-methyl-4-nitro-2H-pyrazole-3-carboxylate.

Table 3: Structural comparison with analogous pyrazole derivatives

Crystallographic Insights

X-ray studies of desmotropic pairs (e.g., 3-methyl-4-nitropyrazole vs. 5-methyl-4-nitropyrazole) reveal that alkyl and nitro substituents dictate packing patterns and hydrogen-bonding networks. In the target compound, the carboxylic acid group likely forms dimeric structures via intermolecular H-bonds, similar to 1-phenyl-1H-pyrazol-3-ol.

Properties

IUPAC Name |

5-ethyl-2-methyl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-4-5(10(13)14)6(7(11)12)9(2)8-4/h3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFDDRJCLWSJNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428320 | |

| Record name | 5-ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26308-41-8 | |

| Record name | 5-ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction between ethyl acetoacetate and hydrazine hydrate in the presence of acetic acid can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acidic catalysts.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Alcohols, acidic catalysts like sulfuric acid.

Major Products Formed:

Reduction of Nitro Group: 5-Ethyl-2-methyl-4-amino-2 h-pyrazole-3-carboxylic acid.

Esterification: 5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylate esters.

Scientific Research Applications

Medicinal Chemistry

5-Ethyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural features allow for the modification of biological activity, making it a candidate for:

- Antimicrobial Agents : Research indicates that pyrazole derivatives exhibit antimicrobial properties. Studies have shown that modifications in the pyrazole ring can enhance efficacy against various pathogens .

- Anti-inflammatory Drugs : The nitro group in the compound can play a role in modulating inflammatory pathways, making it a potential lead compound for developing anti-inflammatory medications .

Agricultural Chemistry

The compound is also being explored as a pesticide or herbicide due to its ability to inhibit specific enzyme pathways in plants and pests:

- Herbicide Development : The herbicidal activity of pyrazole derivatives has been documented, with some compounds demonstrating selective toxicity to weeds while being safe for crops .

Material Science

In material science, 5-Ethyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid can be used in the synthesis of novel polymers and composites:

- Polymer Additives : The compound can act as a stabilizer or modifier in polymer formulations, enhancing thermal stability and mechanical properties .

Data Tables

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial and anti-inflammatory agents |

| Agricultural Chemistry | Herbicides and pesticides |

| Material Science | Polymer stabilizers and modifiers |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyrazole derivatives, including 5-Ethyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid, which showed promising activity against Gram-positive and Gram-negative bacteria. The modifications on the pyrazole ring were crucial for enhancing antimicrobial efficacy .

Case Study 2: Herbicidal Properties

Research conducted by agricultural scientists demonstrated that formulations containing pyrazole derivatives exhibited selective herbicidal activity against invasive weed species while preserving crop yield. This study emphasizes the potential of such compounds in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5-Ethyl-2-methyl-4-nitro-2 h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The carboxylic acid group can also form hydrogen bonds with target proteins, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Target Compound :

- Core : Pyrazole

- Substituents :

- 5-Ethyl

- 2-Methyl

- 4-Nitro

- 3-Carboxylic acid

Similar Compounds :

7-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid Core: Pyrazole fused with pyrimidine. Substituents: Ethyl, methyl, carboxylic acid. The absence of a nitro group reduces electron deficiency compared to the target compound .

1-(2-Ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide

- Core : Pyrazole

- Substituents : Ethoxyethyl, ethyl, nitro, carboxamide.

- Key Difference : The ethoxyethyl group increases lipophilicity, while the carboxamide (CONH₂) replaces the carboxylic acid, reducing acidity and hydrogen-bonding capacity .

5-Methyl-2-(6-methylpyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid

Substituent Effects on Physicochemical Properties

Biological Activity

5-Ethyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid (CAS No. 26308-41-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- Molecular Formula : C7H9N3O4

- Molecular Weight : 199.16 g/mol

- Structure : The compound features a pyrazole ring with ethyl, methyl, and nitro substituents along with a carboxylic acid functional group .

The biological activity of 5-Ethyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid is primarily attributed to its interaction with various molecular targets:

- Anti-inflammatory Activity : Studies have shown that this compound exhibits significant anti-inflammatory properties, comparable to established anti-inflammatory drugs like aspirin and celecoxib. Its mechanism involves inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in the inflammatory process .

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor due to its structural similarities with biologically active molecules. It has shown promising results in inhibiting COX-1 and COX-2 enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation .

- Antimicrobial Properties : Preliminary studies suggest that 5-Ethyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid may possess antimicrobial activity, although further research is needed to elucidate its efficacy against specific pathogens.

Case Studies

-

Anti-inflammatory Efficacy :

- A study conducted by Sivaramakarthikeyan et al. demonstrated that this compound significantly reduced paw swelling and body weight loss in acute inflammatory models using adjuvant arthritis (AA) rats. The anti-inflammatory effect was comparable to that of aspirin-treated groups .

- Another investigation revealed that derivatives of pyrazole compounds exhibited COX inhibitory activities with IC50 values ranging from 0.034 to 0.052 μM, indicating strong potential for therapeutic applications .

- Toxicological Assessment :

Comparative Analysis

| Compound Name | COX-2 Inhibition IC50 (μM) | Anti-inflammatory Efficacy (%) |

|---|---|---|

| 5-Ethyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid | 0.034 - 0.052 | 78.9 - 96 |

| Celecoxib | Not specified | 82.8 |

| Diclofenac sodium | Not specified | 90.13 |

Synthesis and Production

The synthesis of 5-Ethyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid typically involves cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds under optimized conditions to enhance yield and purity. Industrial production may incorporate green chemistry principles to ensure sustainability.

Q & A

Q. What are the standard synthetic routes for 5-ethyl-2-methyl-4-nitro-2H-pyrazole-3-carboxylic acid?

The synthesis typically involves cyclocondensation reactions and functional group modifications. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate derivatives can be synthesized via condensation of sulfonylhydrazides with cyanoacrylates, followed by nitration and hydrolysis steps . Key steps include:

- Cyclization : Using urea, thiourea, or formamide to form the pyrazole core.

- Nitration : Introducing nitro groups at the 4-position under controlled acidic conditions.

- Ester hydrolysis : Converting ethyl esters to carboxylic acids using NaOH or HCl.

Table 1 : Common Synthetic Methods

Q. Which spectroscopic techniques are critical for characterizing pyrazole-3-carboxylic acid derivatives?

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .

- ¹H/¹³C-NMR : Assigns substituent positions. For example, methyl groups at C2 appear as singlets (~δ 2.1–2.5 ppm), while nitro groups deshield adjacent protons .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]+ for ethyl esters) and fragmentation patterns .

Note : X-ray crystallography is recommended for resolving ambiguities in regiochemistry .

Q. What pharmacological activities are associated with pyrazole-3-carboxylic acid derivatives?

These compounds exhibit:

- Analgesic/Anti-inflammatory Activity : Derivatives like 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters show COX-2 inhibition (IC₅₀: 0.8–2.1 µM) .

- Antibacterial Effects : 4-Benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives demonstrate MIC values of 8–32 µg/mL against S. aureus .

Advanced Research Questions

Q. How can researchers optimize reaction yields in pyrazole nitration?

Yield optimization requires:

- Temperature Control : Nitration at 0–5°C minimizes side reactions (e.g., oxidation).

- Acid Selection : Mixed HNO₃/H₂SO₄ systems improve electrophilic substitution efficiency .

- Catalysis : Pd(PPh₃)₄ enhances cross-coupling reactions for nitro group introduction (yield increase: ~15%) .

Table 2 : Nitration Optimization Parameters

| Nitrating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | DCM | 0 | 72 |

| Acetyl nitrate | AcOH | 25 | 58 |

Q. How to resolve contradictions in NMR data for pyrazole derivatives?

Conflicting spectral assignments often arise from tautomerism or regioisomerism. Strategies include:

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon couplings to confirm substituent positions .

- Isotopic Labeling : ¹⁵N-labeled precursors clarify nitrogen connectivity in the pyrazole ring .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate experimental data .

Q. What structural modifications enhance biological activity in pyrazole-3-carboxylic acids?

- Electron-Withdrawing Groups : Nitro groups at C4 increase antibacterial potency by enhancing membrane permeability .

- Lipophilic Substituents : Ethyl or methyl groups at C5 improve pharmacokinetic properties (logP optimization) .

- Bioisosteric Replacement : Replacing carboxylic acids with tetrazoles maintains activity while improving metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.